Bis(4-methylphenyl)chlorophosphine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(4-methylphenyl)chlorophosphine can be synthesized through the reaction of phosphorus trichloride with 4-methylphenylmagnesium bromide (Grignard reagent). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is exothermic and requires careful control of temperature and addition rates .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: It can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form phosphines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents like amines, alcohols, or thiols in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Formation of phosphine derivatives.
Oxidation: Formation of phosphine oxides.
Reduction: Formation of phosphines.
Scientific Research Applications
Bis(4-methylphenyl)chlorophosphine is widely used in scientific research due to its versatility as a ligand in catalytic reactions. Some of its applications include:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions.
Biology: Employed in the synthesis of biologically active phosphine derivatives.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(4-methylphenyl)chlorophosphine primarily involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating the formation of reactive intermediates that drive the catalytic cycle. The compound’s ability to stabilize various oxidation states of metals makes it an effective ligand in numerous catalytic processes .
Comparison with Similar Compounds
- Chlorodiphenylphosphine
- Chlorodiisopropylphosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Bis(3,5-dimethylphenyl)chlorophosphine
Comparison: Bis(4-methylphenyl)chlorophosphine is unique due to its specific substitution pattern on the phenyl rings, which influences its steric and electronic properties. This makes it particularly effective in certain catalytic reactions compared to its analogs. For instance, the presence of methyl groups in the para position can enhance the compound’s ability to stabilize metal complexes, making it a preferred ligand in specific applications .
Properties
IUPAC Name |
chloro-bis(4-methylphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClP/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXRRHIBSXGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400533 | |
Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1019-71-2 | |
Record name | BIS(4-METHYLPHENYL)CHLOROPHOSPHINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70400533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(4-methylphenyl)chlorophosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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